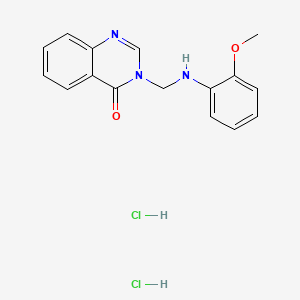
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to form the desired quinazolinone . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
科学的研究の応用
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
Uniqueness
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may enhance its solubility and stability
特性
CAS番号 |
75159-51-2 |
|---|---|
分子式 |
C16H17Cl2N3O2 |
分子量 |
354.2 g/mol |
IUPAC名 |
3-[(2-methoxyanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O2.2ClH/c1-21-15-9-5-4-8-14(15)18-11-19-10-17-13-7-3-2-6-12(13)16(19)20;;/h2-10,18H,11H2,1H3;2*1H |
InChIキー |
ITVFLURPOXEUKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


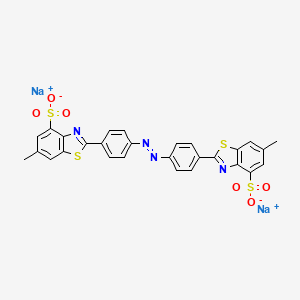

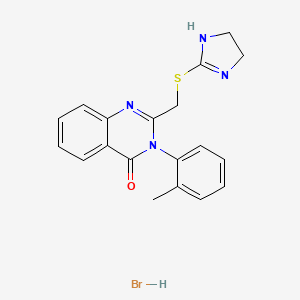
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
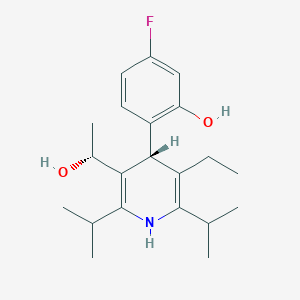

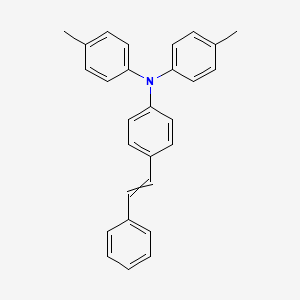
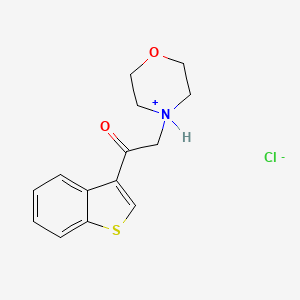
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)


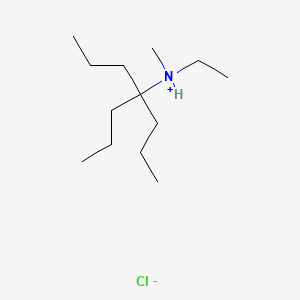
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)

